Azido-PEG2-PFP ester

Beschreibung

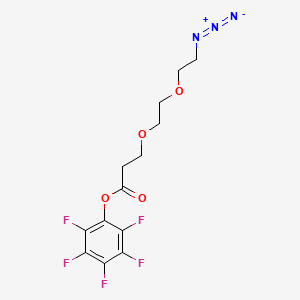

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-azidoethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F5N3O4/c14-8-9(15)11(17)13(12(18)10(8)16)25-7(22)1-3-23-5-6-24-4-2-20-21-19/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXHEMGARNABFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401135220 | |

| Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401135220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393330-37-4 | |

| Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401135220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Azido-PEG2-PFP Ester: A Comprehensive Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Azido-PEG2-PFP ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application in key scientific workflows.

Core Concepts: Structure and Functionality

This compound is a versatile molecule composed of three key functional components: an azide group, a two-unit polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This strategic design enables a two-step sequential conjugation strategy, offering precise control over the modification of biomolecules.

-

Azide Group (N₃): This moiety serves as a bioorthogonal handle for "click chemistry," most notably the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the highly specific and efficient attachment of a second molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), even in complex biological media.

-

Polyethylene Glycol (PEG) Spacer: The short, hydrophilic di-ethylene glycol spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers. It also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.

-

Pentafluorophenyl (PFP) Ester: This highly reactive functional group readily and efficiently forms stable amide bonds with primary and secondary amines, such as the side chains of lysine residues found on the surface of proteins. PFP esters exhibit greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to higher conjugation efficiencies.[1][2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₂F₅N₃O₄ | [] |

| Molecular Weight | 369.25 g/mol | [5] |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 3-[2-(2-azidoethoxy)ethoxy]propanoate | [] |

| Canonical SMILES | C(COCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | [] |

| InChI Key | FEXHEMGARNABFF-UHFFFAOYSA-N | [] |

| Purity | ≥95% | [6] |

| Appearance | Solid powder | [] |

| Solubility | Soluble in DMF, DCM | [5] |

| Storage Conditions | -20°C, protect from light and moisture | [] |

Reactivity and Stability: PFP Ester vs. NHS Ester

The choice of the amine-reactive group is a critical consideration in bioconjugation. PFP esters offer distinct advantages over the more traditional NHS esters.

| Feature | PFP Ester | NHS Ester | Reference |

| Hydrolytic Stability | Less susceptible to hydrolysis in aqueous buffers | Prone to rapid hydrolysis, especially at pH > 8 | [1][2] |

| Half-life in Buffer | Significantly longer than NHS esters | Can be as short as a few minutes at pH 8.5 | [1][2] |

| Reaction Efficiency | Generally higher due to greater stability | Can be lower due to competing hydrolysis | [1][6] |

| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 | [7] |

Experimental Workflows and Signaling Pathways

This compound is a key reagent in several advanced bioconjugation workflows, including the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the fluorescent labeling of proteins.

References

The Strategic Role of the PEG2 Spacer in Azido-PEG2-PFP Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise chemical linking of molecules to create advanced therapeutics and diagnostics, the choice of linker is a critical determinant of success. The heterobifunctional linker, Azido-PEG2-PFP ester, has emerged as a powerful tool, offering a strategic combination of functionalities. This technical guide provides a comprehensive exploration of the core functions of this linker, with a particular focus on the integral role of the short polyethylene glycol (PEG) spacer, the PEG2 moiety. We will delve into its impact on solubility, stability, and steric hindrance, supported by quantitative data and detailed experimental protocols.

Core Components and their Functions

This compound is comprised of three key functional units:

-

Pentafluorophenyl (PFP) Ester: This is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins and antibodies.[1] PFP esters are known for their superior stability in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters, which often leads to higher conjugation efficiencies.[1][2]

-

Azide Group (N₃): This moiety is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3] The azide group can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with a molecule containing an alkyne group.[4]

-

PEG2 Spacer: This short, hydrophilic di-ethylene glycol spacer provides a physical link between the PFP ester and the azide group.[1] Its role extends far beyond that of a simple connector, profoundly influencing the physicochemical properties of the entire conjugate.

The Pivotal Function of the PEG2 Spacer

The inclusion of a PEG spacer, even a short one like PEG2, imparts several beneficial properties to a bioconjugate. These advantages are crucial for the development of effective and safe biotherapeutics, such as antibody-drug conjugates (ADCs).

Enhanced Solubility and Reduced Aggregation

A primary function of the PEG spacer is to increase the hydrophilicity of the linker and, by extension, the final bioconjugate.[4] Many therapeutic payloads, such as cytotoxic drugs used in ADCs, are hydrophobic and can lead to aggregation and rapid clearance from circulation. The ethylene oxide units of the PEG chain are hydrophilic, which helps to solubilize these hydrophobic molecules and prevent aggregation.[5] While longer PEG chains generally lead to greater solubility, even a short PEG2 spacer can significantly improve the solubility of the conjugate.[1]

Mitigation of Steric Hindrance

Steric hindrance, where the spatial arrangement of atoms in a molecule obstructs a chemical reaction or molecular interaction, is a significant challenge in bioconjugation.[6] The PEG2 spacer provides flexibility and spatial separation between the conjugated molecules, which can help to overcome steric hindrance.[1] This is particularly important when conjugating large molecules, such as antibodies, to bulky payloads. The spacer can extend the payload away from the surface of the antibody, preserving the antibody's binding affinity for its target.[7]

However, the length of the PEG spacer must be carefully considered. While longer PEG chains can provide greater separation, they can also introduce their own steric hindrance, potentially masking the active site of a biomolecule or even hindering the conjugation reaction itself.[6][7] Shorter PEG linkers, like PEG2, can be advantageous in creating more compact conjugates where preserving the biological activity is paramount.[8]

Impact on Pharmacokinetics

The length of the PEG spacer can also influence the pharmacokinetic profile of a bioconjugate. Longer PEG chains increase the hydrodynamic radius of the molecule, which can reduce renal clearance and extend its circulation half-life.[9][10] While the effect of a short PEG2 spacer on circulation time may be less pronounced than that of longer PEGs, it still contributes to an increase in the overall size of the conjugate, which can be beneficial.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length and ester chemistry on the properties of bioconjugates.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and Aggregation

| PEG Spacer Length | Average DAR | Aggregate Level (%) |

| PEG2 | 3.9 | < 1% |

| PEG8 | 2.4 | ~5% |

| Data synthesized from a study on antibody-drug conjugates where longer linkers led to lower DAR and increased aggregation, suggesting self-hindrance by the longer PEG chain.[7] |

Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

| Conjugate | PEG Molecular Weight | In Vitro Cytotoxicity Reduction (fold) |

| ZHER2-SMCC-MMAE (HM) | None | 1 |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 4.5 |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 10.1 |

| Data from a study demonstrating that longer PEG linkers can reduce the cytotoxic activity of the conjugate, likely due to steric hindrance.[6] |

Table 3: Comparative Hydrolytic Stability of PFP and NHS Esters

| Feature | PFP Ester | NHS Ester |

| Hydrolytic Stability | Significantly more stable in aqueous solutions. One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart in aqueous acetonitrile.[2][11] | Prone to rapid hydrolysis, especially as pH increases. The half-life can range from hours at pH 7 to minutes at pH 8.[12][13] |

| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 (with increased hydrolysis at the higher end) |

| Reaction Efficiency | Higher resistance to hydrolysis allows for longer reaction times and potentially higher yields.[2] | Rapid hydrolysis competes with the desired amidation reaction, potentially lowering yields.[12] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in bioconjugation.

Protocol 1: General Procedure for Protein Conjugation with this compound

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at 1-10 mg/mL.

-

This compound.

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at the desired concentration. If the buffer contains primary amines (e.g., Tris), exchange it with a suitable reaction buffer.

-

Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[14]

-

Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.[1]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[1]

-

Quenching (Optional but Recommended): Add the quenching buffer to a final concentration of 50 mM to stop the reaction and quench any unreacted PFP ester. Incubate for 30 minutes at room temperature.[15]

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.[16]

Protocol 2: Click Chemistry Reaction (SPAAC) with the Azide-Functionalized Protein

Materials:

-

Azide-functionalized protein from Protocol 1.

-

Alkyne-modified molecule of interest (e.g., DBCO-drug).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reagent Preparation: Dissolve the alkyne-modified molecule in a compatible solvent (e.g., DMSO) to a known concentration.

-

SPAAC Reaction: To the azide-functionalized protein solution, add a 2- to 10-fold molar excess of the alkyne-modified molecule.[1]

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C.[1]

-

Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted alkyne-modified molecule.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azido-PEG2-NHS ester, 1312309-64-0 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. precisepeg.com [precisepeg.com]

- 15. benchchem.com [benchchem.com]

- 16. broadpharm.com [broadpharm.com]

The Core Mechanism of Azido-PEG2-PFP Ester in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation, the precise and efficient linking of molecules is paramount for the development of sophisticated therapeutics and research tools, such as antibody-drug conjugates (ADCs). The Azido-PEG2-PFP ester has emerged as a valuable heterobifunctional linker, offering a strategic combination of reactivity, stability, and versatility. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by comparative data, detailed experimental protocols, and illustrative diagrams to empower researchers in their bioconjugation endeavors.

The structure of this compound comprises three key functional components: an azide (N₃) group, a two-unit polyethylene glycol (PEG2) spacer, and a pentafluorophenyl (PFP) ester. This unique architecture allows for a sequential and orthogonal two-step conjugation strategy, enabling the precise assembly of complex biomolecular constructs.[1]

Core Principles: The Trifecta of Functionality

The mechanism of action of this compound is rooted in the distinct chemical properties of its three components:

-

Pentafluorophenyl (PFP) Ester: The Amine-Reactive Anchor The PFP ester is a highly efficient acylating agent that readily reacts with primary and secondary amines, such as the ε-amino group of lysine residues on proteins, to form stable amide bonds.[2][3] The strong electron-withdrawing nature of the pentafluorophenyl group renders the ester carbonyl highly electrophilic and susceptible to nucleophilic attack by the amine.[4] This results in the formation of a tetrahedral intermediate that subsequently collapses, releasing the pentafluorophenolate anion as a good leaving group and forming a robust amide linkage.[4]

-

Azide (N₃) Group: The Bioorthogonal Handle for "Click" Chemistry The azide group is a bioorthogonal functionality, meaning it is chemically inert to most biological molecules, thus preventing non-specific side reactions.[5] It serves as a versatile handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][5] These reactions allow for the highly specific and efficient attachment of a second molecule containing a compatible alkyne group, forming a stable triazole ring.[5]

-

PEG2 Spacer: The Modulator of Physicochemical Properties The short, hydrophilic di-ethylene glycol (PEG2) spacer plays a crucial role in modulating the properties of the linker and the resulting bioconjugate.[2] It enhances the aqueous solubility of the linker and the final conjugate, which is particularly beneficial when working with hydrophobic molecules.[2] The PEG2 spacer also provides spatial separation between the conjugated molecules, minimizing steric hindrance and helping to preserve their biological activity.[2] In the context of ADCs, the inclusion of a PEG spacer can improve pharmacokinetic profiles and enable higher drug-to-antibody ratios (DARs) by mitigating aggregation.[2][6]

Data Presentation: Performance and Stability

While specific kinetic data for this compound is not extensively available in the public domain, the performance of its key functional group, the PFP ester, has been compared to the more traditional N-hydroxysuccinimide (NHS) ester. PFP esters generally exhibit superior stability and reactivity.

| Feature | PFP Ester | NHS Ester | Rationale |

| Hydrolytic Stability | Significantly more stable in aqueous solutions.[7][8] | Susceptible to rapid hydrolysis, especially at pH > 8.[7] | The electron-withdrawing nature of the pentafluorophenyl group makes the ester less prone to hydrolysis.[8] |

| Reactivity with Amines | Faster reaction kinetics.[1] | Slower reaction kinetics compared to PFP esters.[1] | The pentafluorophenolate is a better leaving group than N-hydroxysuccinimide.[1] |

| Reaction pH | Optimal range of 7.2 - 8.5.[9] | Optimal range of 7.0 - 8.0. | PFP esters maintain reactivity over a broader pH range. |

| Conjugation Efficiency | Generally higher due to increased stability and reactivity.[7] | Can be lower due to the competing hydrolysis reaction.[7] | Less loss of the reactive ester to hydrolysis allows for more efficient conjugation. |

Experimental Protocols

The following protocols provide a general framework for a two-step bioconjugation strategy using this compound. Optimization may be required for specific applications.

Protocol 1: Conjugation of this compound to a Protein via Amine-Reactive Acylation

This protocol describes the first step of the conjugation, where the PFP ester of the linker reacts with primary amines (e.g., lysine residues) on a protein to introduce the azide functionality.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[10]

-

This compound.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[3]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[3]

-

Desalting column or dialysis cassette for purification.[3]

Procedure:

-

Reagent Preparation:

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[3] The final concentration of the organic solvent should be kept below 10% to maintain protein stability.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[10]

-

-

Quenching (Optional but Recommended):

-

Purification:

-

Remove excess, unreacted linker and byproducts using a desalting column or dialysis.[3]

-

-

Characterization:

-

Determine the degree of labeling (DOL) of the azide-modified protein using methods such as MALDI-TOF mass spectrometry or by reacting the azide with a fluorescently-labeled alkyne and measuring the absorbance.

-

Protocol 2: Bioorthogonal Ligation of the Azide-Modified Protein via Click Chemistry

This protocol describes the second step, where the azide-functionalized protein is conjugated to a molecule containing an alkyne group via CuAAC.

Materials:

-

Azide-modified protein from Protocol 1.

-

Alkyne-containing molecule of interest (e.g., drug, fluorophore).

-

Copper(II) sulfate (CuSO₄).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand.

-

Sodium ascorbate (freshly prepared).

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Purification system (e.g., size-exclusion chromatography).

Procedure:

-

Reagent Preparation:

-

Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO) to a known concentration.

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly made).

-

-

Conjugation Reaction:

-

In a reaction tube, combine the azide-modified protein with a 2- to 10-fold molar excess of the alkyne-containing molecule.

-

Add the CuSO₄ and THPTA solutions to the reaction mixture. A typical final concentration is 1-2 mM CuSO₄ and 5-10 mM THPTA.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the final protein conjugate to remove unreacted reagents and byproducts using size-exclusion chromatography or other appropriate methods.

-

-

Characterization:

-

Analyze the final conjugate to confirm successful ligation and determine purity using techniques such as SDS-PAGE, HPLC, and mass spectrometry.

-

Mandatory Visualizations

Caption: A two-step bioconjugation workflow using this compound.

Caption: A generalized signaling pathway for an ADC after bioconjugation.

Conclusion

The this compound is a powerful and versatile tool for modern bioconjugation. Its trifunctional design, combining a stable and reactive PFP ester for amine coupling, a bioorthogonal azide handle for click chemistry, and a beneficial PEG2 spacer, enables the precise and efficient construction of complex bioconjugates. The superior performance of the PFP ester over traditional NHS esters in terms of stability and reactivity offers significant advantages for researchers. By understanding the core mechanisms and employing optimized protocols, scientists and drug development professionals can leverage the this compound to advance the development of novel therapeutics and research agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. precisepeg.com [precisepeg.com]

- 10. benchchem.com [benchchem.com]

The Azide Group: A Linchpin for Click Chemistry in Modern Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide functional group has emerged as a cornerstone in the fields of chemical biology, drug discovery, and materials science, primarily for its indispensable role in "click chemistry." A concept introduced by K. Barry Sharpless in 2001, click chemistry describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, generating byproducts that are easily removed.[1][2] Among these, the azide-alkyne cycloaddition has become a paramount tool, enabling the precise and efficient covalent ligation of molecular entities in complex biological environments.[3][4]

This technical guide provides a comprehensive overview of the azide functional group's application in click chemistry, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.

Core Concepts: The Power of the Azide in Click Chemistry

The utility of the azide functional group in click chemistry is rooted in its unique properties. Azides are relatively small, stable across a wide range of reaction conditions, and, critically, bioorthogonal. This means they do not readily react with the vast majority of functional groups found in biological systems, ensuring that reactions are highly specific to their intended alkyne-containing partner, thereby minimizing off-target effects.[5][6]

The two most prominent azide-alkyne click chemistry reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to yield a stable 1,4-disubstituted 1,2,3-triazole.[7] This reaction exhibits an enormous rate acceleration of 107 to 108 compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1] It is robust, proceeding over a broad temperature range and a pH range of 4 to 12, and is insensitive to aqueous conditions.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The cytotoxicity associated with the copper catalyst in CuAAC limited its applications in living systems.[8][9] This spurred the development of SPAAC, a copper-free alternative.[10][11] SPAAC utilizes a strained cyclooctyne, where the ring strain provides the necessary activation energy for the cycloaddition to proceed efficiently without a catalyst.[11][12] This makes SPAAC an ideal tool for in vivo imaging and labeling of biomolecules in their native environment.[13]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the desired reaction rate and biocompatibility. The following tables summarize key kinetic data for these reactions.

Table 1: Comparative Kinetic Data for CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[14] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[14] |

| Second-Order Rate Constant (k) | ~1 - 100 M⁻¹s⁻¹[14] | Highly variable, dependent on cyclooctyne structure (e.g., BCN: ~0.19 M⁻¹s⁻¹, DBCO: ~0.6 - 1.0 M⁻¹s⁻¹)[15] |

| Typical Reaction Time | Minutes to a few hours[8] | 30 minutes to several hours[8] |

| Biocompatibility | Limited by copper cytotoxicity, though ligands can mitigate this.[8][9] | Excellent for in vivo and live-cell applications due to the absence of a catalyst.[13] |

| Regioselectivity | Exclusively 1,4-disubstituted triazole.[8] | Mixture of regioisomers, dependent on the cyclooctyne.[8] |

Table 2: Second-Order Rate Constants for Various Cyclooctynes in SPAAC with Benzyl Azide

| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |

| endo-BCN | ~0.29[15] | Good reactivity, high stability, and commercially available.[15] |

| exo-BCN | ~0.19[15] | Slightly less reactive than the endo isomer.[15] |

| DBCO | ~0.6 - 1.0[15] | Generally exhibits higher reaction rates than BCN.[15] |

| DIBO | ~0.3 - 0.7[16] | |

| BARAC | ~0.9[17] | Among the most reactive for SPAAC.[17] |

Experimental Protocols

Detailed methodologies for performing CuAAC and SPAAC reactions are provided below. These protocols are general guidelines and may require optimization for specific applications.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol outlines a typical procedure for labeling a biomolecule containing an alkyne with an azide-functionalized cargo.

Materials:

-

Alkyne-modified biomolecule

-

Azide-containing cargo molecule

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

THPTA ligand stock solution (e.g., 50 mM in water)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Aminoguanidine (optional, to prevent oxidative damage)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule in the reaction buffer.

-

Add the azide-containing cargo molecule, typically at a 2 to 10-fold molar excess to the biomolecule.

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:2 to 1:5 molar ratio of Cu(II) to ligand is common.[18][19]

-

Reaction Initiation: To the biomolecule mixture, add the premixed catalyst solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[20]

-

If using, add aminoguanidine to the reaction mixture.[21]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).

-

Purification: Purify the conjugated biomolecule using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.[20]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol describes the labeling of an azide-modified protein with a DBCO-functionalized fluorescent dye.

Materials:

-

Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

-

DBCO-functionalized fluorescent dye

-

Anhydrous DMSO or DMF to dissolve the DBCO-dye

-

Purification supplies (e.g., size-exclusion chromatography column)

Procedure:

-

Reagent Preparation:

-

Ensure the azide-modified protein is purified and in a suitable buffer at a known concentration.

-

Prepare a stock solution of the DBCO-functionalized dye in anhydrous DMSO (e.g., 10 mM).

-

-

Reaction Setup: To the solution of the azide-modified protein, add the DBCO-dye stock solution. A 5 to 20-fold molar excess of the DBCO reagent over the protein is a common starting point. The final concentration of DMSO should be kept low (typically <10%) to avoid protein denaturation.[22]

-

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C overnight, with gentle mixing. Protect from light if using a fluorescent dye.[22]

-

Purification: Remove the unreacted DBCO-dye from the labeled protein using a method appropriate for the protein, such as size-exclusion chromatography or dialysis.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Safety Considerations for Handling Azides

Organic azides are energetic compounds and can be explosive, especially those with low molecular weight and a high nitrogen-to-carbon ratio.[23][24][25] It is imperative to handle them with appropriate safety precautions.

Key Safety Guidelines:

-

Stability Assessment:

-

Carbon to Nitrogen Ratio (C/N): The number of nitrogen atoms should not exceed the number of carbon atoms. For compounds with a C/N ratio between 1 and 3, they should be synthesized in small quantities, stored at low temperatures, and in solutions not exceeding 1 M.[25][26] Organic azides with a C/N ratio of less than 1 should generally not be isolated.[26][27]

-

"Rule of Six": A compound is considered relatively safe if there are at least six carbon atoms per energetic functional group (e.g., azide, nitro).[25][27]

-

-

Handling Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[23]

-

Avoid using metal spatulas, as heavy metal azides can be shock-sensitive and explosive.[24][25]

-

Do not use chlorinated solvents like dichloromethane or chloroform, as they can form highly unstable diazidomethane and triazidomethane.[23][24][25]

-

Work in a well-ventilated fume hood and use a safety shield.[28]

-

-

Storage:

-

Waste Disposal:

Applications in Drug Development

The azide group and click chemistry have revolutionized various aspects of drug discovery and development.

-

Lead Discovery and Optimization: Click chemistry allows for the rapid synthesis of large libraries of diverse compounds for high-throughput screening.[3][30]

-

Bioconjugation: Azides are used to attach drugs, imaging agents, or targeting moieties to biomolecules such as proteins, antibodies, and nucleic acids.[5][6] This is particularly relevant in the development of antibody-drug conjugates (ADCs).[18]

-

PROTACs: Click chemistry is employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins.[13]

-

Metabolic Labeling: Azido-sugars can be metabolically incorporated into glycans on the surface of cells, allowing for their subsequent visualization and study via click chemistry.[6]

Conclusion

The azide functional group, through its central role in click chemistry, has profoundly impacted modern chemical and biological sciences. The Copper(I)-Catalyzed and Strain-Promoted Azide-Alkyne Cycloaddition reactions provide a robust and versatile toolkit for researchers. By understanding the fundamental principles, quantitative kinetics, and detailed protocols, and by adhering to strict safety guidelines, scientists and drug development professionals can effectively harness the power of the azide group to advance their research and therapeutic innovations.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. interchim.fr [interchim.fr]

- 6. mdpi.com [mdpi.com]

- 7. Click Chemistry - A Review [biosyn.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 11. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. What is the future of click chemistry in drug discovery and development? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 19. jenabioscience.com [jenabioscience.com]

- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 22. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ucd.ie [ucd.ie]

- 24. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 25. safety.pitt.edu [safety.pitt.edu]

- 26. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 27. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 28. safety.fsu.edu [safety.fsu.edu]

- 29. ehs.wisc.edu [ehs.wisc.edu]

- 30. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

Azido-PEG2-PFP Ester: A Technical Guide to Solubility and Hydrophilicity for Advanced Bioconjugation

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and hydrophilicity of Azido-PEG2-PFP ester, a heterobifunctional linker critical to the fields of bioconjugation, drug delivery, and proteomics. Tailored for researchers, scientists, and drug development professionals, this document outlines the core physicochemical properties, experimental protocols for characterization, and the reaction mechanisms that underpin its utility.

This compound is a key reagent for covalently linking molecules. It comprises three essential components: an azide (N₃) group for bioorthogonal "click chemistry," a two-unit polyethylene glycol (PEG2) spacer, and a pentafluorophenyl (PFP) ester for efficient reaction with primary amines. The interplay of these moieties dictates its behavior in various solvent systems and its effectiveness in conjugating sensitive biomolecules.

Core Physicochemical Properties

The structure of this compound is designed to offer a balance of reactivity and favorable handling properties. The PFP ester provides high reactivity towards amines and greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, allowing for more controlled and efficient conjugation reactions in aqueous environments.[][2] The short PEG2 spacer enhances the hydrophilicity of the molecule, though to a lesser extent than longer PEG chains.[3]

Solubility Profile

Quantitative solubility data for this compound is not extensively published. However, based on manufacturer information and the known properties of similar compounds, a qualitative solubility profile can be established.

| Solvent System | Solubility | Notes | Citation |

| Organic Solvents | |||

| Dimethylformamide (DMF) | Soluble | Recommended for preparing concentrated stock solutions. | [] |

| Dichloromethane (DCM) | Soluble | Useful for organic synthesis and handling. | [] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating stock solutions before aqueous dilution. | [4] |

| Aqueous Buffers | |||

| Phosphate-Buffered Saline (PBS), HEPES, Bicarbonate Buffer | Moderate (Requires Organic Co-solvent) | The hydrophilic PEG2 spacer improves water solubility. However, direct dissolution in aqueous buffers is challenging. A stock solution in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) is typically prepared first and then diluted into the aqueous reaction buffer. The final organic solvent concentration should be minimized (ideally <10%) to avoid denaturation of proteins. | [4][5] |

Shorter PEG chains, such as the PEG2 in this linker, generally lead to lower aqueous solubility compared to their longer PEG counterparts (e.g., PEG8, PEG12).[3]

Hydrophilicity

The hydrophilicity of a linker is a critical parameter, particularly in drug delivery applications, as it can influence the solubility, aggregation, and pharmacokinetic properties of the resulting bioconjugate.[6] The PEG2 spacer in this compound imparts a degree of hydrophilicity.[] The hydrophilicity of PEGylated compounds can be quantitatively assessed by determining the octanol-water partition coefficient (LogP or LogD at a specific pH), where a lower value indicates greater hydrophilicity.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the solubility and hydrophilicity of this compound and its conjugates. These protocols are adapted from established methods for similar PEGylated linkers.[5][9]

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in a given aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Vortex mixer

-

Orbital shaker

-

Centrifuge

-

HPLC system with a C18 column and UV-Vis detector

-

Anhydrous DMSO

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the aqueous buffer in a microcentrifuge tube. Ensure undissolved solid is visible.

-

Tightly cap the tube and agitate on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[9]

-

-

Phase Separation:

-

Centrifuge the tube at high speed (e.g., >10,000 x g) for 20 minutes to pellet the undissolved solid.[9]

-

-

Quantification:

-

Carefully collect the supernatant.

-

Prepare a series of standard solutions of this compound of known concentrations in DMSO.

-

Analyze the supernatant and the standard solutions by HPLC.

-

Generate a standard curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the this compound in the supernatant using the standard curve. This concentration represents the aqueous solubility.

-

Protocol 2: Assessment of Hydrophilicity (LogD Determination)

This protocol is based on the shake-flask method to determine the octanol-water partition coefficient at a specific pH (LogD).[7]

Materials:

-

This compound

-

1-Octanol (pre-saturated with aqueous buffer)

-

Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with 1-octanol)

-

Separatory funnels or microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical method for concentration determination (e.g., HPLC)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the aqueous buffer at a known concentration.

-

-

Partitioning:

-

Add equal volumes of the aqueous solution of the compound and pre-saturated 1-octanol to a tube.

-

Vortex vigorously for at least 2 minutes to ensure thorough mixing.

-

-

Phase Separation:

-

Allow the mixture to stand until the two phases have completely separated. Centrifuge to aid separation if necessary.[7]

-

-

Concentration Measurement:

-

Carefully sample both the aqueous and octanol phases.

-

Determine the concentration of the this compound in each phase using a suitable analytical method.

-

-

Calculation:

-

Calculate the partition coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogD is the base-10 logarithm of this value.

-

Perform the experiment in triplicate to ensure reproducibility.[7]

-

Protocol 3: General Bioconjugation to a Protein

This protocol describes a general two-step procedure for labeling a protein first with this compound, followed by a click chemistry reaction.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Alkyne-functionalized molecule (e.g., a fluorescent dye or drug)

-

For copper-catalyzed click chemistry: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

-

For strain-promoted click chemistry: A strained alkyne (e.g., DBCO, BCN).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification.

Procedure: Step 1: Amine Labeling with this compound

-

Protein Preparation: Ensure the protein solution (typically 1-10 mg/mL) is in an amine-free buffer.

-

Linker Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[4]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of DMSO should be below 10%.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[10]

-

Quenching (Optional): Add a quenching buffer to a final concentration of 20-50 mM to stop the reaction and consume any unreacted PFP ester.

-

Purification: Remove excess linker and byproducts using a desalting column or dialysis.

Step 2: Click Chemistry Reaction

-

To the purified azide-labeled protein, add a molar excess (typically 2- to 10-fold) of the alkyne-functionalized molecule.[11]

-

If using copper-catalyzed click chemistry, add the copper catalyst, reducing agent, and ligand.

-

Incubate the reaction for 1-12 hours at room temperature or 4°C.

-

Final Purification: Purify the final conjugate to remove excess reagents.

Mandatory Visualizations

Caption: Experimental workflow for determining aqueous solubility.

Caption: Two-step bioconjugation workflow.

References

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Azido-PEG2-TFP ester | 1807534-87-7 | Benchchem [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Key features of heterobifunctional PEG linkers

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Introduction

In the landscape of advanced therapeutics and bioconjugation, heterobifunctional polyethylene glycol (PEG) linkers have become indispensable tools.[1][2] These molecules are characterized by a polyethylene glycol (PEG) chain with two distinct reactive functional groups at either end.[3][4] This unique architecture allows for the precise, covalent, and stepwise linkage of two different molecules, such as a targeting antibody and a therapeutic agent, with high specificity and control.[1][2]

The PEG spacer itself imparts several beneficial properties, including enhanced solubility of hydrophobic molecules, reduced immunogenicity of the resulting bioconjugate, and improved pharmacokinetic profiles.[2][3] The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, which is critical for optimizing biological activity and stability.[2] This technical guide provides a comprehensive overview of the core features, applications, and experimental methodologies associated with heterobifunctional PEG linkers for researchers, scientists, and drug development professionals.

Core Features of Heterobifunctional PEG Linkers

The fundamental principle behind using heterobifunctional PEG linkers is the ability to orchestrate a controlled, stepwise conjugation process, which minimizes the formation of unwanted side products.[1][4] Their structure, generally represented as X–(CH₂CH₂O)n–Y , where X and Y are different reactive groups and 'n' is the number of repeating ethylene oxide units, is key to their versatility.[4]

Key Advantages of PEGylation:

-

Enhanced Solubility : The hydrophilic nature of the PEG backbone significantly improves the solubility of hydrophobic drugs or proteins, preventing aggregation and facilitating administration.[1][5][6]

-

Improved Pharmacokinetics : PEGylation increases the hydrodynamic volume of the conjugated molecule, which can lead to reduced renal clearance and a longer circulation half-life in the body.[1][5][7]

-

Reduced Immunogenicity : The flexible PEG chain can create a "stealth" effect, shielding the bioconjugate from the host's immune system and reducing the likelihood of an immune response and subsequent rapid clearance.[1][5][7]

-

Enhanced Stability : PEG linkers can protect attached molecules from enzymatic degradation, improving their stability in biological environments.[7][8]

-

Precise Spacer Control : The length of the PEG chain can be tailored to provide optimal spacing between the two conjugated molecules, which is crucial for maintaining their native conformation and biological activity.[1][2][5]

Caption: General structure of a heterobifunctional PEG linker.

Chemical Diversity and Data

The versatility of these linkers stems from the wide array of reactive functional groups that can be incorporated at their termini and the ability to vary the PEG chain length.[4]

Common Reactive Functional Groups

The selection of reactive groups is crucial for a successful conjugation strategy and depends on the available functional groups on the molecules to be conjugated (e.g., primary amines on lysine residues or thiols on cysteine residues).[4][9]

| Functional Group | Target Moiety | Resulting Bond | Typical Reaction pH |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | 7.0 - 8.5 |

| Maleimide | Thiol/Sulfhydryl (-SH) | Thioether | 6.5 - 7.5 |

| Azide (N₃) | Alkyne | Triazole (via Click Chemistry) | Neutral |

| Alkyne | Azide (N₃) | Triazole (via Click Chemistry) | Neutral |

| Aldehyde/Ketone | Hydrazide / Aminooxy | Hydrazone / Oxime | 4.5 - 6.0 |

| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | Amide (requires activator like EDC) | 4.5 - 7.5 |

| Pyridyl Disulfide | Thiol/Sulfhydryl (-SH) | Disulfide (cleavable) | Neutral |

Impact of PEG Chain Length

The length of the PEG chain is a critical parameter that can be tailored to influence the properties of the final conjugate.[4][10]

| PEG Chain Length | Effect on Solubility | Effect on Pharmacokinetics | Effect on Potency / Activity | Potential Issues |

| Short-Chain (e.g., PEG2-8) | Moderate increase | Faster clearance, shorter half-life | Generally maintains high potency with minimal steric hindrance | May not provide sufficient solubility or "stealth" effect for some molecules |

| Intermediate-Chain (e.g., PEG8-24) | Significant increase | Slower clearance, longer half-life; often a balanced approach | May show a moderate impact on potency | A slight decrease in potency may be observed compared to shorter linkers[10] |

| Long-Chain (e.g., >PEG24) | Maximum increase | Longest circulation time | Can lead to a significant reduction in potency or binding affinity | May introduce significant steric hindrance, impeding target interaction or payload release[10] |

Core Applications

The unique properties of heterobifunctional PEG linkers make them ideal for a wide range of applications in drug development and research.[2]

-

Antibody-Drug Conjugates (ADCs) : In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen.[2] Heterobifunctional PEG linkers are crucial for connecting the antibody and the drug, often improving the ADC's solubility, stability, and pharmacokinetic profile.[2][] The linker ensures the drug payload is delivered to cancer cells only after the antibody has bound to its specific antigen, reducing systemic toxicity.[8]

-

Proteolysis-Targeting Chimeras (PROTACs) : PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3] The PEG linker serves to connect the target protein binder and the E3 ligase ligand, and its length is critical for the formation of a productive ternary complex.[12]

-

Peptide and Protein Therapeutics : PEGylation is widely used to enhance the stability and half-life of peptide and protein drugs, which are often vulnerable to enzymatic degradation.[8][13] A heterobifunctional linker can attach a targeting peptide to another molecule, increasing solubility and protecting the peptide from enzymatic cleavage.[8]

-

Nanoparticle Drug Carriers : These linkers are used to functionalize the surface of nanoparticles, attaching targeting ligands or therapeutic agents.[2] The PEG chains create a hydrophilic shield that can reduce clearance by the immune system, prolonging circulation time.[2][14]

Caption: Mechanism of action for a PROTAC utilizing a heterobifunctional linker.

Experimental Protocols & Methodologies

A rational approach to linker design and synthesis, coupled with robust purification and characterization, is essential for producing well-defined bioconjugates.[15]

Protocol 1: Synthesis of an Azide-PEG-NHS Ester Linker

This protocol outlines a general strategy for synthesizing a common heterobifunctional linker.

-

Mono-tosylation of PEG-diol : A symmetrical PEG-diol is reacted with a sub-stoichiometric amount of p-toluenesulfonyl chloride (TsCl) to selectively modify one hydroxyl group, yielding a mono-tosylated PEG.[3][16]

-

Azidation : The mono-tosylated PEG is dissolved in a solvent like DMF, and sodium azide (NaN₃) is added.[3][15] The mixture is heated to convert the tosyl group into an azide group via nucleophilic substitution, yielding Azide-PEG-OH.[3][15]

-

Carboxylation (if starting from -OH) : The terminal hydroxyl group of Azide-PEG-OH is converted to a carboxylic acid. This can be achieved through oxidation or by reacting it with an anhydride like succinic anhydride.

-

NHS Ester Activation : The resulting Azide-PEG-COOH is dissolved in an anhydrous solvent (e.g., DCM). N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) are added.[3][15] The reaction is stirred to activate the carboxylic acid, yielding the final Azide-PEG-NHS product.[3]

-

Purification : Throughout the synthesis, purification steps such as precipitation in cold diethyl ether, extraction, and chromatography are crucial to remove reagents and byproducts.[3][15]

Caption: A generalized synthetic workflow for an Azide-PEG-NHS linker.

Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the steps for covalently linking a cytotoxic drug to an antibody using a heterobifunctional PEG linker (e.g., Maleimide-PEG-NHS).

-

Antibody-Linker Conjugation :

-

Dissolve the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.2-8.0).

-

Add a molar excess of the Maleimide-PEG-NHS ester linker to the antibody solution.[7] The NHS ester will react with primary amines (lysine residues) on the antibody surface.

-

Incubate the reaction for 1-2 hours at room temperature.[7]

-

-

Purification of Antibody-Linker Intermediate :

-

Drug Payload Conjugation :

-

Prepare the thiol-containing drug payload. If the drug does not have a free thiol, it must be derivatized first.

-

Add the thiol-containing drug to the purified maleimide-activated antibody solution, typically at a 5-fold molar excess.[5] The maleimide group will react specifically with the thiol group on the drug.

-

Incubate the reaction for 2-4 hours at room temperature, protected from light.[7]

-

-

Final Purification and Characterization :

Caption: A generalized experimental workflow for the synthesis of an ADC.

Characterization of PEGylated Bioconjugates

Confirming the identity, purity, and functionality of the final conjugate is essential.[15]

| Technique | Principle | Information Obtained |

| SDS-PAGE | Separation by molecular weight under denaturing conditions. | Visualizes the increase in molecular weight after PEGylation and assesses purity.[5] |

| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the precise molecular weight of the conjugate and determines the degree of PEGylation or Drug-to-Antibody Ratio (DAR).[3][5] |

| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius. | Assesses purity, detects aggregation, and separates conjugated from unconjugated species.[7] |

| Reverse-Phase Chromatography (RPC-HPLC) | Separates molecules based on hydrophobicity. | Can resolve species with different numbers of attached drugs (DAR), providing a distribution profile. |

| UV-Vis Spectroscopy | Measures light absorbance at specific wavelengths. | Determines protein concentration and can be used to calculate the DAR if the drug has a distinct absorbance peak.[5] |

| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle movement. | Determines the hydrodynamic diameter and size distribution of the conjugate in solution.[17] |

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation.[1] Their ability to connect two different molecules with precision while imparting beneficial properties such as increased solubility, reduced immunogenicity, and improved pharmacokinetics makes them invaluable for the development of next-generation therapeutics and diagnostics.[1][] A thorough understanding of their synthetic strategies, functional group reactivity, and the impact of PEG chain length is essential for researchers and drug development professionals aiming to design and create effective and well-defined bioconjugates.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. purepeg.com [purepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. purepeg.com [purepeg.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. purepeg.com [purepeg.com]

- 14. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Azido-PEG2-PFP Ester for Advanced Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Azido-PEG2-PFP ester, a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and diagnostics. This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates a typical workflow for the creation of antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound is a versatile molecule featuring an azide group at one end of a polyethylene glycol (PEG) spacer and a pentafluorophenyl (PFP) ester at the other. This structure allows for a two-step, orthogonal conjugation strategy. The PFP ester is a highly reactive group that forms stable amide bonds with primary amines, such as those found on the lysine residues of proteins.[1][2] PFP esters are noted for their increased stability against hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, which can lead to higher conjugation yields.[2][3][4] The azide group is stable and enables highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to link to a molecule containing a corresponding alkyne group.[1][5][6]

The short PEG2 spacer enhances the hydrophilicity of the linker and the resulting conjugate, which can reduce aggregation and steric hindrance.[1][]

Quantitative Data

The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C13H12F5N3O4 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 369.24 g/mol | --INVALID-LINK-- |

Experimental Protocol: Two-Step Antibody-Payload Conjugation

This section details a general two-step protocol for the conjugation of an azide-modified payload to an antibody using this compound. This process first involves the reaction of the PFP ester with the antibody, followed by a click chemistry reaction to attach the payload.

Materials and Reagents

-

Antibody (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Azide-modified payload (e.g., a cytotoxic drug, fluorescent dye)

-

Reaction Buffer (e.g., Phosphate-buffered saline, PBS, pH 7.2-8.0)

-

Quenching Buffer (e.g., 50-100 mM Tris or glycine)

-

Desalting columns or dialysis equipment for purification

-

For CuAAC Click Chemistry:

-

Copper(II) sulfate (CuSO4)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper-chelating ligand (e.g., THPTA or TBTA)

-

Step 1: Antibody-Linker Conjugation (PFP Ester Reaction)

This initial step attaches the this compound to the antibody via the reaction of the PFP ester with primary amines on the antibody.

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[3] If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM). PFP esters are moisture-sensitive and can hydrolyze, so do not prepare stock solutions for long-term storage.[8][9]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution.[3] The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[2][10]

-

Quenching (Optional): To stop the reaction, a quenching buffer can be added to a final concentration of 50 mM to react with any excess PFP ester.[2]

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis against the reaction buffer.[2]

Step 2: Payload Attachment (Click Chemistry)

This second step utilizes the azide group now attached to the antibody to conjugate an alkyne-modified payload. The following describes a general CuAAC protocol. For SPAAC, a strained alkyne (e.g., DBCO, BCN) would be used, and the copper catalyst would not be required.

-

Payload Preparation: Dissolve the alkyne-modified payload in a compatible solvent (e.g., DMSO) to a known concentration.

-

Catalyst Preparation: Prepare a stock solution of the copper catalyst. For example, pre-mix CuSO4 and a ligand like THPTA in water.

-

Reaction Setup: To the purified antibody-azide conjugate, add a 1.5 to 5-fold molar excess of the alkyne-payload.[3]

-

Initiation of Click Reaction: Add the copper catalyst solution and then the reducing agent (e.g., sodium ascorbate) to the reaction mixture to initiate the click reaction.[11]

-

Incubation: Incubate the reaction for 1 to 4 hours at room temperature.[3] If using light-sensitive compounds, protect the reaction from light.

-

Final Purification: Purify the final antibody-payload conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess payload and catalyst components.

Visualization of the Experimental Workflow

The following diagram illustrates the two-step conjugation process described in the experimental protocol.

Caption: A diagram illustrating the two-step bioconjugation workflow using this compound.

References

- 1. Azido-PEG2-TFP ester | 1807534-87-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. broadpharm.com [broadpharm.com]

- 10. precisepeg.com [precisepeg.com]

- 11. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Azido-PEG2-PFP Ester (CAS 1393330-37-4) for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Azido-PEG2-PFP ester (CAS 1393330-37-4), a heterobifunctional linker critical in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound, systematically named (2,3,4,5,6-pentafluorophenyl) 3-[2-(2-azidoethoxy)ethoxy]propanoate, is a non-cleavable linker designed for bioconjugation.[1] Its structure incorporates three key functional components: an azide group for bioorthogonal "click" chemistry, a two-unit polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester for amine-reactive conjugation.[1][]

| Property | Value | Reference(s) |

| CAS Number | 1393330-37-4 | [] |

| Molecular Formula | C₁₃H₁₂F₅N₃O₄ | [] |

| Molecular Weight | 369.24 g/mol | [] |

| Appearance | Solid powder | [] |

| Solubility | Soluble in DMF, DCM | [] |

| Storage Conditions | -20°C, protected from light and moisture | [] |

Synthesis and Mechanism of Action

The dual functionality of this compound allows for a two-step conjugation strategy, which is fundamental to its utility in creating precisely defined bioconjugates.[1][3]

Amine-Reactive Conjugation via PFP Ester

The pentafluorophenyl ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the side chain of lysine residues on antibodies.[3] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their greater stability in aqueous solutions, which can lead to higher conjugation efficiencies.[3]

References

The Ascendancy of Pentafluorophenyl Esters in Protein Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the strategic modification of proteins is a cornerstone of innovation, underpinning advancements in therapeutics, diagnostics, and fundamental biological research. The ability to selectively and efficiently conjugate molecules—from fluorescent dyes and PEG chains to therapeutic payloads—onto a protein scaffold is paramount. Among the arsenal of chemical tools available, pentafluorophenyl (PFP) esters have emerged as a superior choice for amine-reactive protein modification, offering significant advantages in reactivity, stability, and overall performance over traditional N-hydroxysuccinimide (NHS) esters.[1] This in-depth technical guide delineates the core principles of using PFP esters for protein modification, providing a comprehensive overview of the underlying reaction mechanisms, detailed experimental protocols, and a comparative analysis supported by quantitative data.

Core Principles: The Chemistry of Pentafluorophenyl Esters

Pentafluorophenyl esters are active esters primarily used to couple carboxylic acids to primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group on proteins, forming highly stable amide bonds.[1][2] The enhanced performance of PFP esters stems from the potent electron-withdrawing nature of the pentafluorophenyl group. This key feature renders the carbonyl carbon of the ester more electrophilic, making it highly susceptible to nucleophilic attack by amines.[3] Concurrently, it makes the pentafluorophenolate a superior leaving group, further facilitating the reaction.[1][3]

The fundamental reaction is a nucleophilic acyl substitution, where the unprotonated primary amine on a protein attacks the electrophilic carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.[2]

References

An In-depth Technical Guide to the Core Principles of Using Azido-PEG2-PFP Ester in Antibody-Drug Conjugate (ADC) Development

This guide offers a comprehensive overview of the fundamental principles and applications of Azido-PEG2-PFP ester, a heterobifunctional linker critical to the advancement of modern Antibody-Drug Conjugates (ADCs). Designed for researchers, scientists, and professionals in drug development, this document details the linker's core components, its mechanism of action, and its role in creating stable, effective, and homogenous ADC constructs.

Introduction to ADC Linker Technology

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver highly potent cytotoxic agents directly to cancer cells. This specificity is achieved by linking the cytotoxic payload to a monoclonal antibody (mAb) that recognizes a tumor-associated antigen. The linker is a pivotal component, profoundly influencing the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. This compound has emerged as a strategic tool in ADC design, offering a modular approach to conjugation that leverages both amine reactivity and bioorthogonal click chemistry.[][2]

Core Principles and Components of this compound

This compound is a heterobifunctional linker composed of three key functional units: a Pentafluorophenyl (PFP) ester, a two-unit polyethylene glycol (PEG2) spacer, and a terminal azide group.[][3] This architecture enables a controlled, two-step conjugation process, providing significant advantages in the synthesis of well-defined ADCs.

Pentafluorophenyl (PFP) Ester: Amine-Reactive Moiety

The PFP ester is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as the epsilon-amino group of lysine residues on the surface of an antibody.[2][4]

-

Enhanced Stability: A primary advantage of PFP esters over the more conventional N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous buffers.[5][6] This superior stability allows for more efficient and controlled conjugation reactions, leading to higher yields and greater reproducibility.[5]

-

Preferential Light-Chain Labeling: Studies have demonstrated that PFP esters can preferentially label lysine residues on the light chain of antibodies.[5][7] This is highly desirable as it can reduce interference with the antigen-binding fragment (Fab) and lead to more homogenous ADC products with improved biophysical properties, such as reduced aggregation.[7]

Polyethylene Glycol (PEG2) Spacer: The Hydrophilic Bridge

The short, hydrophilic PEG2 spacer is crucial for modulating the physicochemical properties of the ADC.[8]

-

Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[8][9] The PEG2 spacer increases the overall hydrophilicity of the drug-linker complex, mitigating these issues.[]

-

Enhanced Pharmacokinetics (PK): By increasing the ADC's hydrophilicity, the PEG spacer helps reduce non-specific uptake by the reticuloendothelial system, leading to a longer circulation half-life.[8] This extended exposure increases the probability of the ADC reaching the tumor site.

-

Enabling Higher Drug-to-Antibody Ratios (DAR): The hydrophobicity of the payload often limits the number of drug molecules that can be conjugated to an antibody. The PEG spacer helps to offset this, enabling the production of ADCs with higher DARs while maintaining favorable biophysical characteristics.[8]

Azide Group: Bioorthogonal Handle for Click Chemistry

The terminal azide (N₃) group serves as a bioorthogonal handle, allowing for a highly specific and efficient "click chemistry" reaction.[11][12] This reaction is typically used to attach the cytotoxic payload.

-

Bioorthogonality: The azide group is chemically inert to the functional groups typically found in biological systems, ensuring that the subsequent conjugation reaction is highly specific and occurs only with its designated reaction partner (an alkyne).[13]

-

Site-Specific Conjugation: This two-step approach—first modifying the antibody with the linker, then attaching the payload via click chemistry—enables the creation of more homogeneous ADCs with a precisely controlled DAR.[][9] The most common reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is copper-free and ideal for use with sensitive biomolecules.[13][14]

Quantitative Data Summary

The selection of a linker and its constituent parts has a quantifiable impact on reaction efficiency and the final properties of the ADC. The tables below summarize comparative data from relevant studies.

Table 1: Comparative Performance of PFP vs. NHS Esters

| Parameter | PFP Ester | NHS Ester | Key Findings & References |

|---|---|---|---|

| Relative Stability in Aqueous Solution | Higher stability, longer half-life | Lower stability, shorter half-life (e.g., minutes at pH 8) | PFP esters are significantly more resistant to hydrolysis, leading to higher conjugation efficiency.[4][5] |

| Preferential Labeling on Antibody | Preferentially labels light-chain lysines | Preferentially labels heavy-chain lysines | PFP esters can produce more homogenous conjugates with reduced aggregation and improved brightness in imaging applications.[5][7] |

| Tumor Uptake (Antibody-Fluorophore Conjugate) | Significantly higher uptake and retention | Lower uptake | The enhanced stability of the PFP linkage leads to improved in vivo performance and better tumor targeting.[4] |

Table 2: Impact of PEG Spacers on ADC Properties

| ADC Attribute | Effect of PEG Spacer Inclusion | Rationale & References |

|---|---|---|

| Solubility & Aggregation | Increased solubility, reduced aggregation | The hydrophilic PEG chain counteracts the hydrophobicity of the payload.[8][9] |

| Circulation Half-Life | Generally increased | Reduced clearance by the reticuloendothelial system.[8][15] |

| In Vitro Cytotoxicity | May be reduced with longer PEG chains | The PEG chain can cause steric hindrance, potentially slowing internalization or payload release. The overall therapeutic effect, however, is often improved due to better PK.[15] |

| Achievable DAR | Higher DARs are possible | Mitigates insolubility issues that arise from conjugating a large number of hydrophobic drugs.[8] |

Diagrams of Key Processes and Structures

Visualizing the components, workflow, and mechanism of action is essential for understanding the role of this compound in ADC development.

Caption: Structure of the this compound linker and its conjugation points to an antibody and payload.

Caption: Workflow for ADC synthesis using a two-step conjugation strategy.